(4-(Methyl-D3)phenyl)boronic acid pinacol ester
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Overview
Description
(4-(Methyl-D3)phenyl)boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group at the para position. The pinacol ester moiety enhances the stability and reactivity of the boronic acid group, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methyl-D3)phenyl)boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(Methyl-D3)phenyl)boronic acid pinacol ester undergoes various chemical reactions, including:
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
(4-(Methyl-D3)phenyl)boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Methyl-D3)phenyl)boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with molecular targets through the formation of boronate complexes, which can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar structure but lacks the methyl group at the para position.
2-Trifluoromethyl-4-(methyl-D3)phenylboronic acid pinacol ester: Contains a trifluoromethyl group, which alters its reactivity and applications.
Uniqueness
(4-(Methyl-D3)phenyl)boronic acid pinacol ester is unique due to the presence of the methyl group at the para position, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C13H19BO2 |
---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trideuteriomethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/i1D3 |
InChI Key |
GKSSEDDAXXEPCP-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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